(5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a bromopyridinyl group might be introduced through a halogenation reaction . The furanyl and thiadiazolyl groups might be introduced through heterocycle formation reactions . The piperidinyl group could be introduced through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocycles. These rings introduce a significant amount of rigidity into the molecule, which can have a major impact on its physical and chemical properties .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. For example, the bromine atom on the pyridine ring could be displaced in a nucleophilic aromatic substitution reaction . The furan ring could undergo electrophilic aromatic substitution or Diels-Alder reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could make it a base. The bromine atom could make it relatively heavy and possibly increase its boiling point .Scientific Research Applications
Cytotoxicity and Anticancer Potential
Compounds structurally related to "(5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone" have been studied for their cytotoxicity against various cancer cell lines. For instance, a study on 2-aroylbenzofuran-3-ols, which share a furan component, demonstrated good inhibitory abilities on Hep-G2 cells, suggesting potential in anticancer research (Nguyễn Tiến Công et al., 2020).
Antimicrobial Activities
Research on azole derivatives, which include furan and thiadiazole groups, has shown that these compounds possess antimicrobial activities. This suggests their potential application in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Synthesis and Reactivity
Studies have also focused on the synthesis and reactivity of compounds containing furan and thiadiazole structures, providing insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (R. Maadadi et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c18-13-8-12(9-19-10-13)17(23)22-5-3-11(4-6-22)15-20-21-16(25-15)14-2-1-7-24-14/h1-2,7-11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWAZLFWAIPRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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